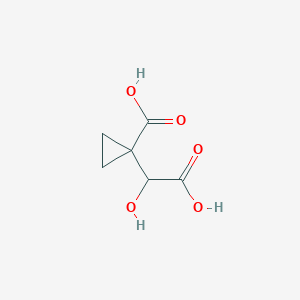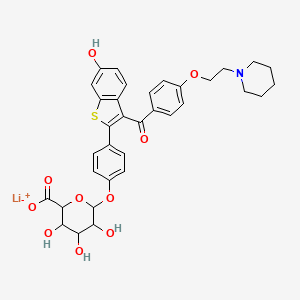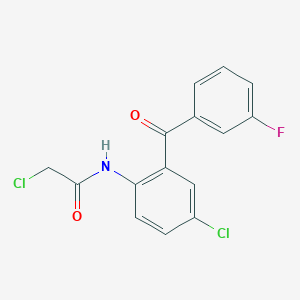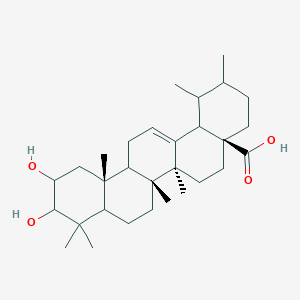![molecular formula C19H19FN2O4S B14783987 4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate is a complex organic compound with a molecular formula of C19H19FN2O4S and a molecular weight of 390.43 g/mol This compound is characterized by the presence of an imidazole ring substituted with a methoxyphenyl group and a propyl group, along with a phenyl sulfurofluoridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde. The methoxyphenyl and propyl groups are introduced through subsequent substitution reactions.
The phenyl sulfurofluoridate moiety is typically introduced via a reaction between a phenol derivative and sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The final step involves coupling the imidazole derivative with the phenyl sulfurofluoridate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the use of Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas has been reported as an effective method for producing similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl sulfurofluoridate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfurofluoridate moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl Sulfurofluoridate
- 4-Chlorophenyl Sulfurofluoridate
- 3-Methoxyphenyl Sulfurofluoridate
- 4-Bromophenyl Sulfurofluoridate
Uniqueness
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate is unique due to the presence of both an imidazole ring and a phenyl sulfurofluoridate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C19H19FN2O4S |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
5-(4-fluorosulfonyloxyphenyl)-4-(3-methoxyphenyl)-1-propylimidazole |
InChI |
InChI=1S/C19H19FN2O4S/c1-3-11-22-13-21-18(15-5-4-6-17(12-15)25-2)19(22)14-7-9-16(10-8-14)26-27(20,23)24/h4-10,12-13H,3,11H2,1-2H3 |
InChI-Schlüssel |
HFDGIYUMHXNMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC(=C1C2=CC=C(C=C2)OS(=O)(=O)F)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)






![2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14783952.png)
![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)

